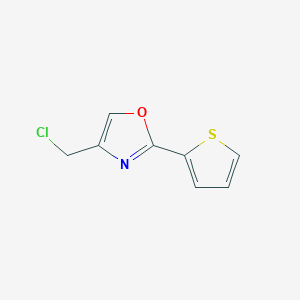

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole

概要

説明

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a thiophene ring and an oxazole moiety, which contributes to its unique reactivity and biological activity. The presence of the electron-rich thiophene ring enhances interactions with biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have been studied for their potential to inhibit various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). This property is particularly relevant for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of p53 expression. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15.63 | Cytotoxicity |

| A549 | 10.38 | Cytotoxicity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and inhibiting enzymatic activity.

- Receptor Modulation : The compound may also act on various receptors involved in inflammation and cancer pathways, potentially leading to therapeutic effects.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

- Anti-inflammatory Research : In a model of acute inflammation, the compound was shown to reduce edema significantly compared to control groups, highlighting its anti-inflammatory properties .

- Cancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis in MCF-7 cells, with mechanisms involving the upregulation of pro-apoptotic factors .

科学的研究の応用

Overview

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by the presence of both oxazole and thiophene rings, lends it diverse biological activities. The compound's molecular formula is with a molecular weight of 199.66 g/mol. This article explores its applications in medicinal chemistry, particularly in antimicrobial and anticancer research, as well as its potential use in drug development.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that compounds with oxazole scaffolds showed effective antibacterial activity comparable to standard antibiotics like chloramphenicol and fluconazole .

| Compound | MIC (µg/ml) | Bacterial Strains Tested |

|---|---|---|

| This compound | 62.5 | Escherichia coli, Staphylococcus aureus |

| Chloramphenicol | 15.60 | Bacillus subtilis |

| Fluconazole | 250 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, studies have shown that oxazole derivatives can inhibit the proliferation of prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231). The IC50 values for these compounds indicate promising antitumor activity .

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 0.0047 | PC-3 |

| 5-Fluorouracil | 0.016 | PC-3 |

Kinase Inhibition

Recent studies have identified the potential of oxazole derivatives as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Molecular docking studies have suggested that this compound could effectively bind to specific kinase targets like EGFR and VEGFR-2, indicating its potential use in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit aquaporin-4 (AQP4) and various inflammatory cytokines in lung cells, suggesting its potential application in treating lung diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Research into structural modifications has shown that altering substituents on the oxazole ring can enhance biological activity and selectivity towards specific targets .

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety at position 4 serves as a key electrophilic site for nucleophilic displacement reactions.

Mechanistic Notes :

-

The reaction with aqueous ammonia proceeds via an SN2 pathway, forming a primary amine derivative .

-

Thiol substitution benefits from polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the α-position (C5 of thiophene).

Key Observations :

-

Nitration occurs preferentially at the thiophene C5 due to electron-donating effects of the oxazole ring .

-

Sulfonation requires stoichiometric chlorosulfonic acid to avoid over-sulfonation .

Cross-Coupling Reactions

The chloromethyl group and thiophene moiety enable transition-metal-catalyzed couplings.

Catalytic Efficiency :

-

Suzuki reactions show broad substrate tolerance with arylboronic acids containing electron-withdrawing groups (e.g., −NO₂, −CF₃) .

-

Ullmann couplings require chelating ligands (e.g., phenanthroline) to suppress homo-coupling byproducts .

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclizations to form fused heterocycles.

Mechanistic Pathway :

-

Lactamization involves nucleophilic attack of an amide nitrogen on the chloromethyl carbon, followed by elimination of HCl .

Biological Activity Derivatives

Derivatives of this scaffold show moderate antimicrobial and anticancer activity:

Stability and Degradation

特性

IUPAC Name |

4-(chloromethyl)-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMYYMAMKHZVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368887 | |

| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54679-74-2 | |

| Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。